Brigimadlin Exhibits Superior Computed Binding Affinity to MDM2 Versus Idasanutlin in Head-to-Head In Silico Analysis
In a direct in silico comparison, brigimadlin demonstrated a computed binding affinity of −9.3 kcal/mol against the MDM2 protein, compared to −7.1 kcal/mol for the second-generation clinical MDM2 inhibitor idasanutlin (RG7388) [1]. This represents a 2.2 kcal/mol improvement in predicted binding energy, suggesting stronger thermodynamic favorability of brigimadlin's interaction with the MDM2 p53-binding pocket. The analysis was performed under identical computational conditions, providing a direct head-to-head comparison absent of assay-specific confounders.
| Evidence Dimension | Computed binding affinity (ΔG) to MDM2 |
|---|---|
| Target Compound Data | −9.3 kcal/mol |
| Comparator Or Baseline | Idasanutlin: −7.1 kcal/mol |
| Quantified Difference | 2.2 kcal/mol more favorable binding energy |
| Conditions | In silico molecular docking analysis under standardized computational parameters |
Why This Matters
Lower binding energy indicates stronger predicted interaction with the MDM2 target, which may translate to greater potency at equivalent exposure levels and supports brigimadlin's selection for MDM2-amplified, TP53 wild-type cancer models.
- [1] Table 9. Binding affinities for top phytochemicals against MDM2. Bioinform Biol Insights. 2025;19:11779322251316864. View Source
